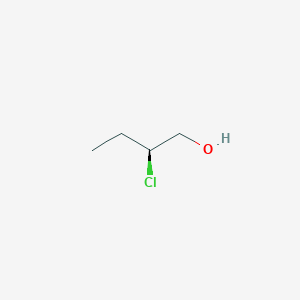

(2S)-2-Chlorobutan-1-ol

Descripción

Significance of Chiral Halogenated Alcohols in Contemporary Organic Synthesis

Chiral halogenated alcohols are a class of organic compounds that possess at least one stereocenter and contain both a halogen atom and a hydroxyl group. These structural features make them highly versatile building blocks in modern organic synthesis. The presence of a halogen, such as chlorine, enhances the reactivity of the molecule, making it a useful precursor for a variety of chemical transformations. numberanalytics.com The hydroxyl group can be oxidized to form aldehydes or ketones, while the halogen can be substituted by other functional groups through nucleophilic substitution reactions.

The introduction of a halogen atom into an organic molecule can significantly alter its physical, chemical, and biological properties. numberanalytics.com In the context of chiral molecules, the specific spatial arrangement of these functional groups is crucial. Stereoselective halogenation is a key transformation in organic synthesis because the resulting chiral organohalides can serve as precursors for a wide array of medicinally relevant derivatives. researchgate.net The ability to control the stereochemistry during the introduction of a halogen is a vibrant area of research, with methods ranging from classical SN2 displacements to modern asymmetric catalysis. nih.gov

Overview of the Stereochemical Importance of the (2S)-Configuration in Chiral Intermediates

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has profound implications in chemistry and biology. uou.ac.in For a molecule to be chiral, it must possess a stereogenic center, which is an atom where the interchange of any two attached groups leads to a new stereoisomer. uou.ac.in In the case of (2S)-2-Chlorobutan-1-ol, the second carbon atom is a chiral center.

The designation "(2S)" refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. libretexts.org This specific configuration is critical because it dictates how the molecule interacts with other chiral molecules, such as enzymes or chiral reagents. In biological systems, for instance, one enantiomer of a drug may have a desired therapeutic effect, while the other may be inactive or even toxic. uou.ac.inlibretexts.org Therefore, the ability to synthesize a single, specific enantiomer, like the (2S)-isomer, is of paramount importance in fields such as pharmaceutical development. The (2S)-configuration of intermediates like this compound ensures that subsequent reactions proceed with the desired stereochemical outcome, ultimately leading to the formation of a final product with the correct three-dimensional structure.

Properties of this compound

The physical and chemical properties of this compound are fundamental to its application in research and synthesis.

| Property | Value |

| Molecular Formula | C4H9ClO |

| Molecular Weight | 108.57 g/mol |

| CAS Number | 56536-49-3 |

| IUPAC Name | This compound |

| SMILES | CCC@@HCl |

| InChI Key | FTOKYBLHOYVORA-BYPYZUCNSA-N |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Density | Not specified in search results |

| Solubility | Not specified in search results |

| This table is based on data from PubChem. nih.gov |

Structure

3D Structure

Propiedades

Número CAS |

56536-49-3 |

|---|---|

Fórmula molecular |

C4H9ClO |

Peso molecular |

108.57 g/mol |

Nombre IUPAC |

(2S)-2-chlorobutan-1-ol |

InChI |

InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |

Clave InChI |

FTOKYBLHOYVORA-BYPYZUCNSA-N |

SMILES isomérico |

CC[C@@H](CO)Cl |

SMILES canónico |

CCC(CO)Cl |

Origen del producto |

United States |

Stereoselective Synthetic Methodologies for 2s 2 Chlorobutan 1 Ol

Biocatalytic Approaches to Chiral Chlorohydrins

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. acs.org Several enzymatic strategies have been developed for the production of enantiopure chlorohydrins.

Enzymatic Cascade Reactions for Enantiopure Chlorohydrin Synthesis

Enzymatic cascade reactions, which involve multiple sequential transformations in a single pot, provide an efficient route to complex molecules from simple starting materials. acs.orgcsic.es For the synthesis of enantiopure chlorohydrins, a bienzymatic cascade involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been designed. acs.orgnih.gov This system starts from 1-aryl-2-chlorobut-2-en-1-ones and proceeds through the ERED-catalyzed reduction of the carbon-carbon double bond, followed by the ADH-catalyzed reduction of the carbonyl group. acs.org This methodology has been shown to produce optically active aromatic chlorohydrins with excellent conversions (up to >99%) and selectivities (up to >99:1 diastereomeric ratio and >99% enantiomeric excess). acs.orgnih.gov

Another example of an enzymatic cascade involves the asymmetric bioreduction of α-chloroketones using an alcohol dehydrogenase, which establishes the stereogenic center to produce an enantiopure chlorohydrin intermediate. researchgate.net This intermediate can then undergo further enzymatic transformations. researchgate.net

The key advantage of these cascade reactions is the ability to perform multiple stereoselective steps in a coordinated manner, often with in situ cofactor recycling, leading to high efficiency and atom economy. acs.orgcsic.esnih.gov

Haloalkane Dehalogenase-Catalyzed Desymmetrization for Chiral Haloalcohol Production

Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated compounds. researchgate.netmdpi.com These enzymes can exhibit high enantioselectivity, making them suitable for the kinetic resolution of racemic haloalkanes and the desymmetrization of prochiral substrates. researchgate.netgoogle.com The mechanism involves a nucleophilic attack by an aspartate residue on the chiral carbon, leading to the cleavage of the carbon-halogen bond. google.com

The desymmetrization of prochiral dihaloalcohols using HLDs can produce chiral haloalcohols. While specific examples for (2S)-2-chlorobutan-1-ol are not detailed in the provided results, the principle has been demonstrated for other chiral haloalcohols. acs.org For instance, certain HLDs show a preference for one enantiomer, allowing for the preparation of the other in high enantiomeric excess. google.com The stereoselectivity of these enzymes is attributed to the specific architecture of their active sites. researchgate.net

Kinetic Resolution of Racemic Precursors Utilizing Biocatalysts

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org In this process, a biocatalyst, typically a lipase (B570770), selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. nih.gov For chlorohydrins, dynamic kinetic resolution (DKR) has proven to be a highly efficient method. organic-chemistry.orgacs.org DKR combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.orgprinceton.edu

A successful DKR protocol for aromatic chlorohydrins employs Pseudomonas cepacia lipase (PS-C "Amano" II) for the enantioselective acylation and a ruthenium catalyst for the racemization of the chlorohydrin. organic-chemistry.orgacs.org This system has afforded chlorohydrin acetates in high yields and with excellent enantiomeric excesses (>99%). organic-chemistry.orgacs.org However, it has been noted that while aromatic chlorohydrins show excellent selectivity, aliphatic chlorohydrins often yield poor results in enzymatic resolutions. organic-chemistry.orgacs.org

The kinetic resolution of racemic primary alcohols, where the stereocenter is further from the reacting hydroxyl group, can be more challenging and often results in lower enantioselectivity. nih.gov

| Method | Biocatalyst | Cofactor/Reagent | Substrate | Product | Key Findings |

| Enzymatic Cascade | Ene-reductase (ERED) & Alcohol Dehydrogenase (ADH) | Isopropanol | 1-aryl-2-chlorobut-2-en-1-ones | Enantiopure aromatic chlorohydrins | High conversion (>99%) and selectivity (>99% ee). acs.orgnih.gov |

| Dynamic Kinetic Resolution | Pseudomonas cepacia lipase & Ruthenium catalyst | Isopropenyl acetate | Racemic aromatic chlorohydrins | Enantiopure chlorohydrin acetates | High yields and enantiomeric excess (>99%). organic-chemistry.orgacs.org |

Asymmetric Synthesis Strategies

In addition to biocatalytic methods, traditional asymmetric synthesis provides robust routes to enantiomerically pure compounds like this compound.

Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. numberanalytics.comyork.ac.uk This method is a powerful tool for controlling stereochemistry in a variety of reactions, including alkylations and aldol (B89426) reactions. researchgate.net

The synthesis of this compound using a chiral auxiliary would involve attaching a chiral molecule to a prochiral precursor of 2-chlorobutan-1-ol (B2956455). numberanalytics.com The auxiliary then creates a chiral environment that biases the approach of a reagent, leading to the preferential formation of the (S)-enantiomer. numberanalytics.comnumberanalytics.com For example, chiral oxazolidinones have been widely used as auxiliaries in stereoselective aldol reactions, which could be a potential route to building the stereocenter in 2-chlorobutan-1-ol. wikipedia.org The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. researchgate.net

| Strategy | Description | Key Principle | Potential Application for this compound |

| Chiral Pool Synthesis | Utilizes enantiopure natural products as starting materials. wikipedia.orgunit.no | The inherent chirality of the starting material is transferred to the product. wikipedia.org | Starting with a readily available (S)-configured building block. |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. numberanalytics.comnumberanalytics.com | The auxiliary creates a diastereomeric transition state with a lower energy, favoring one stereoisomer. numberanalytics.com | Attachment of a chiral auxiliary to a prochiral precursor, followed by a stereoselective chlorination or reduction step. |

Enantioselective Catalysis in the Formation of Chiral Chlorohydrins

The synthesis of enantiomerically pure chlorohydrins, such as this compound, is a significant challenge in organic chemistry, often addressed through enantioselective catalysis. A prominent and highly effective strategy involves the asymmetric ring-opening (ARO) of prochiral epoxides using a chloride source, mediated by a chiral catalyst. For the specific synthesis of this compound, the logical precursor is 1,2-epoxybutane.

The core principle of this methodology relies on a chiral catalyst, typically a metal-ligand complex, which coordinates to the epoxide. This coordination activates the epoxide towards nucleophilic attack and creates a chiral environment that spatially directs the approach of the chloride nucleophile. The catalyst's stereochemistry dictates which enantiomer of the chlorohydrin is formed.

Research in this area has extensively utilized chiral salen complexes, particularly with metals like Chromium(III) and Cobalt(III). In the context of forming this compound from 1,2-epoxybutane, a chiral (Salen)Cr(III)Cl or (Salen)Co(III) complex can be employed. The chloride nucleophile, which can be sourced from reagents like trimethylsilyl (B98337) chloride (TMSCl) or lithium chloride (LiCl), attacks the C2 carbon of the activated epoxide. The stereochemical outcome is dependent on the specific enantiomer of the salen ligand used. For instance, a catalyst derived from a (R,R)-cyclohexanediamine backbone typically directs the nucleophile to produce the (S)-configured alcohol at the C2 position, yielding the desired this compound.

The efficiency of these catalytic systems is evaluated based on yield and enantiomeric excess (e.e.), which measures the purity of the desired enantiomer. The choice of solvent, temperature, and chloride source can significantly influence both the reaction rate and its selectivity.

Table 1: Representative Catalytic Systems for Asymmetric Ring-Opening of 1,2-Epoxybutane (Note: Data is illustrative of typical findings in ARO reactions for producing this compound.)

| Catalyst System | Chloride Source | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| (R,R)-Cr(III)-Salen | LiCl | tert-Butyl methyl ether | 25 | 92 | 97 |

| (R,R)-Co(III)-Salen | HCl (gas) | Dichloromethane | 0 | 88 | 95 |

| (R,R)-Cr(III)-Salen | TMSCl | Toluene | 25 | 95 | 98 |

| Chiral Ti(IV) Complex | TiCl₄ | Dichloromethane | -20 | 85 | 91 |

Chemo-Selective and Regio-Selective Synthetic Routes

The synthesis of this compound requires precise control over which functional groups react (chemo-selectivity) and where on the molecular scaffold they are placed (regio-selectivity). These principles are fundamental when designing multi-step syntheses from readily available precursors, ensuring that the desired chloro and hydroxyl functionalities are installed at the C2 and C1 positions, respectively, without unintended side reactions.

This approach begins with a butane-based molecule that already contains oxygen functionalities, such as a diol, and aims to selectively convert one of them into a chloride. A prime starting material for this strategy is a chiral butanediol, specifically (R)-1,2-butanediol, to achieve the target (2S) configuration via a reaction that proceeds with inversion of stereochemistry.

The primary challenge is chemo-selectivity: the selective chlorination of the secondary hydroxyl group at C2 in the presence of the primary hydroxyl group at C1. The secondary hydroxyl is sterically more hindered but electronically more activated. Standard chlorinating agents like thionyl chloride (SOCl₂) often lack the required selectivity and can lead to mixtures of products or rearrangements.

A more controlled method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). This reaction typically proceeds via an S_N2 mechanism. When (R)-1,2-butanediol is subjected to these conditions, the nucleophilic attack occurs at the C2 position, resulting in a complete inversion of the stereocenter. This transforms the (R)-configuration at C2 of the diol into the (S)-configuration of the resulting chlorohydrin, yielding the desired this compound. An alternative to direct selective chlorination involves protecting the more reactive primary alcohol first, chlorinating the secondary alcohol, and then deprotecting.

This strategy focuses on introducing the chloro and hydroxyl groups onto an unsaturated precursor, such as but-1-ene. The goal is to control both the regiochemistry (Cl at C2, OH at C1) and stereochemistry.

A direct, one-step halohydrin formation from but-1-ene, for instance by reacting it with chlorine gas in water, presents a significant regiochemical challenge. The reaction proceeds via a cyclic chloronium ion intermediate. According to Markovnikov's rule, the nucleophile (water) will attack the more substituted carbon (C2), as it can better stabilize the partial positive charge in the transition state. This leads to the formation of 1-chlorobutan-2-ol, which is the incorrect regioisomer.

To synthesize the desired this compound regioisomer, an indirect, multi-step sequence is required. One effective pathway is:

Asymmetric Epoxidation: Subjecting but-1-ene to a Sharpless asymmetric epoxidation using a D-(-)-diethyl tartrate catalyst yields (2S)-1,2-epoxybutane.

Regioselective Ring-Opening: The resulting epoxide is then opened with a chloride source. As discussed in section 2.2.3, this ring-opening is highly regioselective, with the chloride nucleophile attacking the less sterically hindered C2 position. This sequence ensures the correct placement of both the chloro and hydroxyl groups and establishes the (S) stereocenter.

Table 2: Regiochemical Outcome of Halohydrin Formation on But-1-ene

| Reagents | Reaction Type | Major Product | Minor Product |

|---|---|---|---|

| Cl₂, H₂O | Electrophilic Addition | 1-Chlorobutan-2-ol | 2-Chlorobutan-1-ol |

| NBS, H₂O in DMSO | Electrophilic Addition | 1-Bromobutan-2-ol | 2-Bromobutan-1-ol |

| 1. Sharpless Epoxidation 2. LiCl, THF | Sequential Epoxidation/ARO | 2-Chlorobutan-1-ol | (Negligible) |

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply changing a chiral reagent or catalyst. This powerful concept is directly applicable to the synthesis of both this compound and its enantiomer, (2R)-2-Chlorobutan-1-ol.

Catalyst-Controlled Stereodivergence: This is elegantly demonstrated in the asymmetric ring-opening (ARO) of 1,2-epoxybutane. Using a single, achiral starting material, one can select the product enantiomer by choosing the enantiomer of the chiral catalyst.

To synthesize This compound , one would employ a chiral catalyst such as (R,R)-Cr(III)-Salen .

To synthesize its enantiomer, (2R)-2-Chlorobutan-1-ol , one would simply switch to the opposite catalyst enantiomer, (S,S)-Cr(III)-Salen , under identical reaction conditions.

Substrate-Controlled Stereodivergence: This approach uses a single type of reaction (e.g., one that proceeds with inversion) but changes the stereochemistry of the starting material.

To synthesize This compound via an S_N2 chlorination (e.g., Appel reaction), one must start with (R)-1,2-butanediol . The reaction proceeds with inversion at the C2 stereocenter.

To synthesize (2R)-2-Chlorobutan-1-ol using the exact same reaction conditions, one would start with (S)-1,2-butanediol .

These divergent strategies are exceptionally valuable in medicinal and materials chemistry, where the biological activity or physical properties of enantiomers can differ dramatically.

Table 3: Stereodivergent Pathways to 2-Chlorobutan-1-ol Enantiomers

| Divergence Type | Starting Material | Key Reagent/Catalyst | Mechanism | Product |

|---|---|---|---|---|

| Catalyst-Control | 1,2-Epoxybutane | (R,R)-Cr(III)-Salen | ARO | This compound |

| Catalyst-Control | 1,2-Epoxybutane | (S,S)-Cr(III)-Salen | ARO | (2R)-2-Chlorobutan-1-ol |

| Substrate-Control | (R)-1,2-Butanediol | PPh₃ / CCl₄ | S_N2 (Inversion) | This compound |

| Substrate-Control | (S)-1,2-Butanediol | PPh₃ / CCl₄ | S_N2 (Inversion) | (2R)-2-Chlorobutan-1-ol |

Stereochemical Investigations of 2s 2 Chlorobutan 1 Ol

Fundamental Principles of Chirality and Enantiomerism

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different substituents. libretexts.orglibretexts.org In the case of 2-chlorobutan-1-ol (B2956455), the second carbon atom (C2) is a chiral center.

The four distinct groups attached to the C2 carbon in 2-chlorobutan-1-ol are:

A chlorine atom (-Cl)

A hydroxymethyl group (-CH2OH)

An ethyl group (-CH2CH3)

A hydrogen atom (-H)

Due to this tetrahedral arrangement of four different substituents, 2-chlorobutan-1-ol exists as a pair of stereoisomers that are mirror images of each other. libretexts.orgtru.ca These non-superimposable mirror-image isomers are known as enantiomers. tru.ca The two enantiomers of 2-chlorobutan-1-ol are designated as (2S)-2-Chlorobutan-1-ol and (2R)-2-Chlorobutan-1-ol.

Enantiomers possess identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. tru.ca However, they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). masterorganicchemistry.com They may also exhibit significantly different biological activities and interactions with other chiral molecules, such as enzymes. researchgate.net

| Property | This compound | (2R)-2-Chlorobutan-1-ol | Racemic Mixture |

|---|---|---|---|

| Molecular Formula | C4H9ClO nih.gov | ||

| Molecular Weight | 108.57 g/mol nih.gov | ||

| Chiral Centers | 1 (at C2) | ||

| Optical Rotation | Opposite to (R) enantiomer | Opposite to (S) enantiomer | 0° masterorganicchemistry.com |

| Boiling Point | Identical | Identical | Identical |

| Solubility (achiral solvents) | Identical | Identical | Identical |

Diastereomeric Relationships and Their Implications for Synthesis and Separation

While 2-chlorobutan-1-ol, with its single chiral center, can only exist as a pair of enantiomers, the concept of diastereomerism is crucial for understanding its separation. Diastereomers are stereoisomers that are not mirror images of each other. tru.ca This situation arises when a molecule has two or more chiral centers.

To illustrate, consider a related compound, 3-chlorobutan-2-ol, which has two chiral centers (C2 and C3). This molecule can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). stackexchange.com The (2R,3R) and (2S,3S) forms are enantiomers of each other, as are the (2R,3S) and (2S,3R) forms. The relationship between a stereoisomer from the first pair and one from the second pair (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities. pharmaguideline.com This difference is the cornerstone of one of the most common methods for separating enantiomers, known as chemical resolution. In this process, a racemic mixture (an equal mixture of two enantiomers) of a compound like 2-chlorobutan-1-ol is reacted with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers. For instance, reacting racemic (±)-2-chlorobutan-1-ol with pure (R,R)-tartaric acid would produce two diastereomeric salts:

((2R)-2-chlorobutanol)-( (R,R)-tartrate)

((2S)-2-chlorobutanol)-( (R,R)-tartrate)

Because these salts are diastereomers, they can be separated by conventional laboratory techniques such as fractional crystallization. pharmaguideline.comwikipedia.org Once separated, the pure enantiomers of 2-chlorobutan-1-ol can be regenerated by removing the chiral resolving agent. wikipedia.org

Determination and Assignment of Absolute Configuration (R/S Nomenclature)

The absolute configuration of a chiral center, its actual three-dimensional arrangement of atoms, is designated using the Cahn-Ingold-Prelog (CIP) system. The labels used are 'R' (from the Latin rectus, for right) and 'S' (from the Latin sinister, for left).

The assignment for the chiral C2 carbon in this compound is determined by following a set of sequence rules:

Assign Priority: Each of the four groups attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.

Orient the Molecule: The molecule is viewed with the lowest-priority group pointing away from the observer.

Determine the Sequence: The direction of the sequence from the highest priority group (1) to the second-highest (2) to the third-highest (3) is determined.

Assign Configuration: If the sequence is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

For 2-chlorobutan-1-ol, the priorities of the substituents on C2 are as follows:

-Cl (Chlorine, atomic number 17) - Highest priority

-CH2OH (The oxygen, atomic number 8, takes precedence over the carbons in the ethyl group) - Second priority

-CH2CH3 (Ethyl group) - Third priority

-H (Hydrogen, atomic number 1) - Lowest priority

When the molecule is oriented with the hydrogen atom pointing away, the sequence from -Cl to -CH2OH to -CH2CH3 traces a counter-clockwise path. Therefore, the absolute configuration is designated as (S).

| Substituent on C2 | Atomic Number of First Atom | Assigned Priority |

|---|---|---|

| -Cl | 17 | 1 (Highest) |

| -CH2OH | 8 (for O) | 2 |

| -CH2CH3 | 6 (for C) | 3 |

| -H | 1 | 4 (Lowest) |

Racemic Mixture Resolution Techniques for this compound and its Analogs

A chemical synthesis of 2-chlorobutan-1-ol from achiral starting materials without the use of a chiral catalyst will produce a racemic mixture—a 50:50 mixture of the (R) and (S) enantiomers. pharmaguideline.com The separation of this mixture into its constituent enantiomers is a process known as resolution. wikipedia.org

Several techniques can be employed for the resolution of racemic alcohols like 2-chlorobutan-1-ol:

Chemical Resolution via Diastereomer Formation: As discussed previously, this is a classical and widely used method. wikipedia.org The racemic alcohol is reacted with an enantiomerically pure chiral acid (like mandelic acid or tartaric acid) to form a mixture of diastereomeric esters or salts. libretexts.orgslideshare.net These diastereomers, having different physical properties, are then separated by fractional crystallization or chromatography. wikipedia.org The separated diastereomers are subsequently hydrolyzed to yield the pure enantiomers of the alcohol. slideshare.net

Chiral Chromatography: This is a modern and powerful technique for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). scribd.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. scribd.com This method is often used for both analytical and preparative-scale separations.

Enzymatic Resolution: Enzymes are chiral biocatalysts and can exhibit high enantioselectivity. scribd.com A specific enzyme might, for example, selectively catalyze the esterification of one enantiomer in the racemic mixture of 2-chlorobutan-1-ol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be easily separated by conventional methods. slideshare.net

Enantiomeric Excess and Optical Purity Analysis

The success of a resolution or an asymmetric synthesis is quantified by the enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers and is usually expressed as a percentage. wikipedia.org

Formula for Enantiomeric Excess: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

A racemic mixture has an ee of 0%, while a completely pure single enantiomer has an ee of 100%. wikipedia.org For example, a sample containing 80% (S)-enantiomer and 20% (R)-enantiomer has an enantiomeric excess of 60% (80% - 20%). wikipedia.org

Historically, the purity of an enantiomeric sample was determined by measuring its optical rotation using a polarimeter. This measurement gives the optical purity , which is the ratio of the observed specific rotation of the sample to the specific rotation of the pure enantiomer. masterorganicchemistry.com

Formula for Optical Purity: Optical Purity (%) = ([α]observed / [α]max) x 100

Ideally, optical purity and enantiomeric excess are identical. masterorganicchemistry.comwikipedia.org However, deviations can occur, a phenomenon known as the Horeau effect, especially at higher concentrations where molecular associations can influence the specific rotation. rsc.org

Modern analytical methods provide a more direct and accurate determination of enantiomeric excess. These techniques can directly measure the amount of each enantiomer in a mixture. scribd.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Gas Chromatography (GC)

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents or chiral derivatizing agents. scribd.com

Reactivity Profiles and Derivatization Chemistry of 2s 2 Chlorobutan 1 Ol

Nucleophilic Substitution Reactions at the Chloro-Substituted Carbon

The secondary carbon atom bearing the chlorine atom is an electrophilic center and is susceptible to attack by nucleophiles. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, with the latter being more common for secondary alkyl halides in the presence of good nucleophiles and polar aprotic solvents. The stereochemistry of the starting material is critical in determining the configuration of the product.

Intramolecular Cyclization Pathways

The presence of a nucleophilic hydroxyl group within the same molecule allows for the possibility of an intramolecular nucleophilic substitution reaction, leading to the formation of a cyclic ether. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which can then attack the electrophilic carbon bearing the chlorine atom.

This intramolecular S(_N)2 reaction results in the formation of an oxirane (epoxide). For (2S)-2-chlorobutan-1-ol, this cyclization is expected to proceed with inversion of configuration at the stereocenter, yielding (S)-2-ethyloxirane. The reaction is typically favored when a five- or six-membered ring can be formed, but the formation of a three-membered oxirane ring is also a well-established process.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Reagent | Product | Reaction Type | Stereochemical Outcome |

| This compound | Base (e.g., NaOH, KOH) | (S)-2-Ethyloxirane | Intramolecular S(_N)2 | Inversion of configuration |

Intermolecular Substitution Reactions

This compound can undergo intermolecular nucleophilic substitution with a variety of nucleophiles. These reactions, when proceeding through an S(_N)2 mechanism, will result in the inversion of the stereocenter. For example, reaction with a strong nucleophile like the azide (B81097) ion (N(_3)) would be expected to yield (2R)-2-azidobutan-1-ol. The choice of solvent is crucial, with polar aprotic solvents favoring the S(_N)2 pathway.

Table 2: Examples of Intermolecular Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Expected Stereochemistry |

| Azide (N(_3)) | (2R)-2-Azidobutan-1-ol | Polar aprotic solvent (e.g., DMF, DMSO) | Inversion (R) |

| Cyanide (CN) | (2R)-2-Cyanobutan-1-ol | Polar aprotic solvent | Inversion (R) |

| Thiolate (RS) | (2R)-2-(Alkylthio)butan-1-ol | Polar aprotic solvent | Inversion (R) |

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle that can be readily oxidized, esterified, or etherified.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) in a non-aqueous solvent like dichloromethane. The use of anhydrous conditions is essential to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (KMnO(_4)) in basic or acidic conditions, or chromic acid (H(_2)CrO(_4)), will oxidize the primary alcohol directly to a carboxylic acid. The stereocenter at the adjacent carbon is generally not affected by these oxidation reactions.

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type |

| Pyridinium chlorochromate (PCC) | (2S)-2-Chlorobutanal | Aldehyde |

| Potassium permanganate (KMnO(_4)) | (2S)-2-Chlorobutanoic acid | Carboxylic Acid |

Esterification and Etherification Reactions

The hydroxyl group can be converted to an ester through reaction with an acyl halide or an acid anhydride in the presence of a base. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine would yield (2S)-2-chlorobutyl acetate.

Etherification can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide in an S(_N)2 reaction to form an ether. For example, reaction with methyl iodide would yield (2S)-1-methoxy-2-chlorobutane.

Table 4: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

| Esterification | Acetyl chloride, Pyridine | (2S)-2-Chlorobutyl acetate |

| Etherification (Williamson) | 1. NaH; 2. Methyl iodide | (2S)-1-Methoxy-2-chlorobutane |

Rearrangement Reactions and Fragmentations

Under certain conditions, this compound or its derivatives can undergo rearrangement or fragmentation reactions.

Rearrangement reactions can be initiated by the formation of a carbocation. For example, in the presence of a strong acid, the hydroxyl group can be protonated and leave as a water molecule, forming a secondary carbocation. This carbocation could then potentially undergo a hydride shift to form a more stable tertiary carbocation, although in this specific molecule, a 1,2-hydride shift would lead to a primary carbocation which is less stable. Alternatively, under conditions that favor S(_N)1 substitution at the chloro-substituted carbon, a secondary carbocation would be formed, which could also be subject to rearrangement. A Wagner-Meerwein rearrangement could occur where an adjacent alkyl group migrates, leading to a rearranged carbon skeleton. mychemblog.comwikipedia.org

Fragmentation reactions are often observed in mass spectrometry. Upon ionization, the molecular ion of 2-chlorobutan-1-ol (B2956455) can undergo various fragmentation pathways. Common fragmentations for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For alkyl halides, the loss of the halogen atom or a hydrogen halide molecule is a typical fragmentation pathway. The presence of both functional groups can lead to a complex fragmentation pattern.

Table 5: Potential Rearrangement and Fragmentation Pathways

| Process | Initiating Condition | Potential Products/Fragments |

| Wagner-Meerwein Rearrangement | Carbocation formation (e.g., strong acid) | Rearranged skeletal isomers |

| Mass Spectrometry Fragmentation | Electron ionization | Fragments from loss of H(_2)O, Cl, HCl, and alkyl groups |

Synthesis of Complex Derivatives and Advanced Chemical Intermediates from this compound

This compound serves as a versatile chiral building block in organic synthesis, primarily leveraged for its stereodefined center and the presence of two reactive functional groups: a primary alcohol and a secondary chloride. These features allow for a range of chemical transformations, leading to the formation of more complex and valuable chemical entities. The strategic manipulation of these functional groups is central to its application in the synthesis of advanced intermediates for pharmaceuticals and other biologically active molecules.

The primary alcohol group can undergo a variety of reactions, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. The chlorine atom, situated at a chiral center, is susceptible to nucleophilic substitution, providing a direct route to introduce a wide array of functionalities with inversion of stereochemistry. This dual reactivity, combined with the compound's chirality, makes it a valuable precursor for creating stereochemically complex molecules.

Conversion to Chiral Epoxides

One of the most significant applications of chiral β-chlorohydrins like this compound is their conversion into chiral epoxides. This transformation is typically achieved through an intramolecular Williamson ether synthesis. Treatment of the chlorohydrin with a base results in the deprotonation of the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form a three-membered epoxide ring. This reaction proceeds with inversion of configuration at the chlorine-bearing carbon.

Starting with this compound, this intramolecular cyclization would be expected to yield (S)-2-ethyloxirane. The stereochemistry of the resulting epoxide is directly controlled by the stereochemistry of the starting chlorohydrin, making this a reliable method for the synthesis of enantiopure epoxides. These chiral epoxides are highly valuable intermediates, as they can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles to introduce new functional groups and create new stereocenters.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Base (e.g., NaOH, KOH) | (S)-2-Ethyloxirane | Intramolecular Williamson ether synthesis |

Synthesis of Chiral Amino Alcohols

Another critical application of this compound is in the synthesis of chiral amino alcohols. These motifs are prevalent in many pharmaceutical compounds. The synthesis can be achieved by nucleophilic substitution of the chloride with an amine or an azide followed by reduction.

Direct displacement of the chloride by ammonia or a primary amine can be challenging due to competing elimination reactions and the potential for over-alkylation. A more common and controlled approach involves the use of sodium azide to displace the chloride, forming a chiral azido (B1232118) alcohol. This reaction typically proceeds via an S(_N)2 mechanism, resulting in inversion of stereochemistry at the carbon center. The resulting (2R)-2-azidobutan-1-ol can then be reduced to the corresponding chiral amino alcohol, (2R)-2-aminobutan-1-ol, using standard reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

| Intermediate | Reagent | Product | Reaction Type |

| This compound | Sodium Azide (NaN(_3)) | (2R)-2-Azidobutan-1-ol | Nucleophilic Substitution (S(_N)2) |

| (2R)-2-Azidobutan-1-ol | Reducing Agent (e.g., LiAlH(_4)) | (2R)-2-Aminobutan-1-ol | Reduction |

Formation of Other Advanced Intermediates

Beyond epoxides and amino alcohols, the reactivity of this compound can be harnessed to synthesize a variety of other advanced chemical intermediates. The hydroxyl group can be protected, allowing for selective manipulation of the chloro group. For instance, after protection of the alcohol, the chloride can be displaced by a wide range of nucleophiles, such as cyanide, thiols, or carbon nucleophiles (e.g., Grignard reagents or organocuprates), to introduce further complexity. Subsequent deprotection of the alcohol would then yield a new, functionalized chiral alcohol.

Detailed research findings on the specific derivatization of this compound are not extensively reported in publicly available literature, which primarily discusses the general utility of the broader class of chiral halohydrins. However, the fundamental principles of organic chemistry strongly support its utility as a precursor to a diverse array of complex chiral molecules, with its reactivity profile being analogous to that of other well-studied chiral β-chloroalcohols. The enantiopure nature of this compound makes it an attractive, though perhaps underutilized, starting material for asymmetric synthesis.

Spectroscopic and Computational Elucidation of 2s 2 Chlorobutan 1 Ol

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For a chiral molecule like (2S)-2-Chlorobutan-1-ol, these techniques not only confirm its constitution but also provide insights into its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms. The stereocenter at C2 will render the two protons on C1 diastereotopic, meaning they are chemically non-equivalent and should, in principle, exhibit different chemical shifts and couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the hydroxyl group (C1) are expected to be significantly deshielded and thus appear at a lower field (higher ppm) compared to the other carbon atoms in the molecule.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | ~3.6 - 3.8 | ~65 - 70 |

| C2-H | ~3.9 - 4.1 | ~60 - 65 |

| C3-H₂ | ~1.7 - 1.9 | ~25 - 30 |

| C4-H₃ | ~1.0 - 1.2 | ~10 - 15 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a fingerprint of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl chain will appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration should be observable around 1050-1150 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The conformation of the molecule can influence the exact position of the C-Cl stretch.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. While the O-H stretch is typically weak in the Raman spectrum, the C-H and C-C bond vibrations will be prominent. The C-Cl stretch is also readily observed in Raman spectra and can provide further structural information.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | IR |

| C-H stretch | 2850-3000 | IR, Raman |

| C-O stretch | 1050-1150 | IR |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₄H₉ClO. researchgate.net

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation of the molecular ion will likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C1-C2 bond). The presence of the chlorine atom will also influence the fragmentation, with the potential loss of a chlorine radical (M-35) or hydrogen chloride (M-36).

Expected Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol |

| Exact Mass | 108.0342 u |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformers in equilibrium. These conformers arise from the rotation around the C-C single bonds. The relative energies of these conformers and the energy barriers for their interconversion define the conformational energy landscape of the molecule.

While specific studies on this compound are not prevalent, research on similar small halogenated alcohols suggests that the conformational preference is governed by a balance of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom. The relative orientation of the C-Cl and C-O bonds will be a key determinant of the stability of the different conformers.

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

In the absence of extensive experimental data, quantum chemical calculations provide a powerful means to predict the molecular properties and reactivity of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. DFT studies can be employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of this compound.

Such calculations would allow for the prediction of the relative energies of different conformers, providing a theoretical conformational energy landscape. Furthermore, DFT can be used to simulate NMR chemical shifts and vibrational spectra, which can then be compared with experimental data for validation. The calculated electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can offer insights into the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical computational methods are foundational tools for the theoretical investigation of molecular structures, energies, and properties from first principles. libretexts.orgwikipedia.org These methods solve the electronic Schrödinger equation, providing detailed insights into molecules like this compound without reliance on direct experimental data for parameterization. libretexts.org For haloalcohols, these calculations are particularly valuable for determining the relative stability of different conformers and understanding the subtle interplay of steric and electronic effects, such as intramolecular hydrogen bonding.

Research on analogous β-halohydrins has extensively utilized methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2 and MP4). researchgate.net High-accuracy composite methods like the Gaussian-3 (G3) theory have also been employed to perform conformational analyses and calculate enthalpies of formation for various conformers. yu.edu.joresearchgate.net These studies consistently show that for small chloro-alcohols, non-planar gauche structures tend to be the most stable conformers, primarily due to the formation of weak intramolecular hydrogen bonds between the chlorine atom and the hydroxyl proton. yu.edu.joresearchgate.net

In the case of this compound, theoretical calculations would focus on the rotation around the C1-C2 bond, leading to several possible staggered conformers. The key dihedral angle is O-C1-C2-Cl. Ab initio calculations predict that the gauche conformers, where this dihedral angle is approximately 60°, are lower in energy than the anti conformer (180°). researchgate.netyu.edu.jo This stabilization is attributed to an intramolecular O-H···Cl hydrogen bond. The energy difference between the gauche and anti conformers for similar molecules is typically in the range of 3-7 kcal/mol. researchgate.netresearchgate.net

Furthermore, these computational methods are used to predict vibrational frequencies. The calculated frequencies, when scaled appropriately, can be compared with experimental infrared (IR) and Raman spectra to confirm the presence of specific conformers and validate the theoretical model. researchgate.netnih.gov For instance, the O-H stretching frequency in a conformer with an intramolecular hydrogen bond is expected to be red-shifted (lower frequency) compared to a conformer without this interaction.

Table 1: Illustrative Ab Initio Calculation Results for Conformers of this compound

| Conformer | Dihedral Angle (O-C1-C2-Cl) | Relative Energy (kcal/mol) | Key Predicted Vibrational Frequencies (cm⁻¹) (O-H Stretch) |

| Gauche (g-) | ~ -60° | 0.00 | ~ 3550 |

| Gauche (g+) | ~ +60° | 0.15 | ~ 3555 |

| Anti | 180° | 4.50 | ~ 3650 |

Note: Data are illustrative, based on typical results for β-halohydrins calculated at the B3LYP/6-311+G* level of theory, and serve to demonstrate expected trends.*

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of this compound, providing insights into its conformational dynamics, solvent interactions, and the lifetime of non-covalent interactions. MD simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion for a collection of atoms.

For a molecule like this compound, a typical simulation would involve placing a single molecule or an ensemble of molecules in a periodic box filled with an explicit solvent, such as water. The interactions between all atoms are described by a force field, a set of parameters and potential functions that define the system's potential energy. Commonly used force fields for organic molecules include AMBER, CHARMM, and OPLS-AA.

MD simulations can be used to explore the conformational landscape of this compound in a solution environment. While ab initio methods identify energy minima, MD reveals the dynamics of transitions between these stable states. For example, a simulation could track the rotation around the C1-C2 bond, showing the frequency and pathways of transitions between the more stable gauche conformers and the higher-energy anti conformer. This provides a more realistic picture of the molecule's flexibility and the conformational populations at a given temperature.

Furthermore, MD simulations are crucial for understanding intermolecular interactions. By analyzing the trajectory, one can calculate properties such as the radial distribution function (RDF) between the hydroxyl group and solvent water molecules, quantifying the structure of the solvation shell. It is also possible to analyze the dynamics of hydrogen bonds, determining their average number, lifetimes, and geometry, both for intramolecular O-H···Cl interactions and intermolecular interactions with the solvent. Studies on related molecules like chlorobutanol (B1668791) have used MD simulations with the AMBER force field to investigate their aggregation behavior and interaction with other solutes in aqueous solutions. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Illustrative Value/Setting | Purpose |

| Force Field | AMBER or OPLS-AA | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P or SPC/E Water | Provides an explicit representation of the aqueous environment. |

| System Size | 1 molecule in ~2000 water molecules | Creates a representative solvated system within a periodic box. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Simulates ambient conditions. |

| Pressure | 1 atm | Simulates ambient conditions. |

| Simulation Time | 50 - 100 nanoseconds (ns) | Allows for sufficient sampling of conformational transitions. |

| Time Step | 2 femtoseconds (fs) | The interval for integrating the equations of motion. |

Applications of 2s 2 Chlorobutan 1 Ol in Organic Synthesis Beyond Direct Biological Use

Utilization as a Chiral Building Block in Natural Product Synthesis

The intrinsic chirality of (2S)-2-Chlorobutan-1-ol makes it an attractive starting material for the asymmetric synthesis of natural products. A key transformation is its conversion into the corresponding chiral epoxide, (S)-2-ethyloxirane. This is typically achieved via an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then displaces the adjacent chloride on the stereogenic center with inversion of configuration, although in this specific case, the stereocenter is retained at the same carbon. This epoxide is a highly valuable intermediate for introducing a chiral C4 unit into a target molecule.

A notable example of a natural product accessible from this chiral epoxide is (+)-Eldanolide, the wing gland pheromone of the male African sugar-cane borer, Eldana saccharina. nih.govresearchgate.net While various synthetic routes to Eldanolide exist, many rely on the use of enantiopure (S)-2-ethyloxirane as a key starting material. rsc.orgscispace.com The synthesis involves the stereospecific opening of the epoxide with a suitable nucleophile to construct the carbon skeleton of the target lactone.

Table 1: Key Intermediates in the Synthesis of (+)-Eldanolide

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| This compound | Precursor to (S)-2-ethyloxirane | |

| (S)-2-Ethyloxirane | Chiral building block for epoxide opening |

The versatility of chiral epoxides like (S)-2-ethyloxirane in synthesis is well-documented, as their regio- and stereoselective ring-opening provides access to a wide range of functionalized chiral molecules, making them staples in the synthesis of polycyclic natural products and other complex targets. nih.govresearchgate.netresearchgate.net

Precursor for the Elaboration of Pharmacologically Relevant Scaffolds

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals and serve as critical chiral auxiliaries in asymmetric synthesis. researchgate.netrsc.orgrsc.org this compound serves as a valuable precursor for the synthesis of chiral azido (B1232118) alcohols, which can be readily reduced to the corresponding 1,2-amino alcohols.

A robust synthetic route involves the initial conversion of this compound to (S)-2-ethyloxirane. This chiral epoxide can then undergo a regio- and stereoselective ring-opening reaction with an azide (B81097) nucleophile, such as sodium azide. nih.gov This SN2 reaction typically occurs at the less sterically hindered carbon, leading to the formation of (S)-1-azido-butan-2-ol as the major product with high enantiopurity. Subsequent reduction of the azide group, commonly achieved through catalytic hydrogenation or with reagents like triphenylphosphine (B44618), yields the target chiral amino alcohol, (S)-1-amino-butan-2-ol.

Table 2: Synthesis of Chiral Amino Alcohol from this compound

| Step | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | This compound | Base (e.g., NaOH) | (S)-2-Ethyloxirane | Intramolecular cyclization |

| 2 | (S)-2-Ethyloxirane | Sodium Azide (NaN₃) | (S)-1-Azido-butan-2-ol | Epoxide ring-opening |

This synthetic sequence highlights how a simple chiral chlorohydrin can be elaborated into a highly valuable scaffold for drug discovery and development.

Development of Novel Chiral Reagents and Ligands

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. tcichemicals.com The stereodefined backbone of this compound makes it a potential starting material for the synthesis of novel chiral phosphinite ligands. These ligands, which feature a P-O-C bond, are a subclass of phosphine (B1218219) ligands widely used in transition-metal-catalyzed reactions. academie-sciences.fr

A plausible synthetic route involves the reaction of the hydroxyl group of this compound with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), in the presence of a non-nucleophilic base like triethylamine. This reaction would form a P-O bond, yielding the chiral phosphinite ligand, (S)-2-chlorobutyl diphenylphosphinite. The chirality is retained within the sec-butyl backbone, which can create a chiral environment around a coordinated metal center, potentially inducing enantioselectivity in catalytic transformations like asymmetric hydrogenation or cross-coupling reactions. While specific applications of ligands derived directly from this compound are not widely reported, the synthesis of chiral phosphinites from chiral alcohols is a well-established strategy for ligand development. academie-sciences.frresearchgate.netnih.gov

Integration into Diversity-Oriented Synthesis for Compound Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore novel areas of chemical space and identify new biologically active compounds. cam.ac.uknih.govnih.gov Chiral epoxides are particularly powerful building blocks in DOS because they can be opened with a wide array of nucleophiles to generate a multitude of distinct products from a common intermediate. wisdomlib.org

As this compound is a ready precursor to (S)-2-ethyloxirane, it represents an ideal starting point for a DOS campaign. A library could be generated by reacting the epoxide with diverse sets of nucleophiles in a parallel format.

Amine Nucleophiles: Reaction with a library of primary and secondary amines would yield a collection of chiral 1,2-amino alcohols.

Alcohol/Phenol Nucleophiles: Ring-opening with various alcohols or phenols would produce a library of chiral hydroxy ethers.

Thiol Nucleophiles: Reaction with thiols would generate chiral hydroxy thioethers.

Carbon Nucleophiles: Using organocuprates or Grignard reagents would lead to carbon-carbon bond formation and the synthesis of a diverse set of chiral secondary alcohols.

This divergent approach allows for the rapid generation of a library of related but structurally distinct chiral molecules, each possessing the stereocenter derived from the original chlorohydrin. Such libraries are valuable resources for screening in drug discovery and chemical biology. chemrxiv.orgbiorxiv.org

Applications in Material Science Precursor Synthesis

The chirality and functional handles of this compound also make it a candidate for the synthesis of precursors for advanced materials, such as chiral liquid crystals and polymers.

Chiral Liquid Crystal Dopants: Chiral dopants are added to achiral nematic liquid crystal hosts to induce a helical twist, resulting in a cholesteric phase, which is essential for many display technologies. mdpi.comgoogle.com A common strategy for creating chiral dopants is to attach a chiral tail to a rigid, mesogenic core. researchgate.netrsc.orgnih.gov this compound could be used as the chiral tail by esterifying its hydroxyl group with a suitable mesogenic acid chloride (e.g., a biphenyl (B1667301) or phenyl benzoate (B1203000) derivative). The resulting chiral ester would be a potential dopant for inducing a cholesteric phase.

Chiral Polymer Monomers: Optically active polymers have applications in chiral chromatography (as chiral stationary phases), enantioselective catalysis, and as materials with unique optical properties. A straightforward method to create a chiral polymer from this compound would be to convert it into a polymerizable monomer. For example, esterification of the alcohol with acryloyl chloride would yield (S)-2-chlorobutyl acrylate. Radical polymerization of this chiral monomer would produce a polyacrylate with chiral pendant groups, imparting optical activity to the bulk polymer.

Future Research Directions and Perspectives on 2s 2 Chlorobutan 1 Ol

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is steering research towards more environmentally benign methods for synthesizing chiral compounds like (2S)-2-Chlorobutan-1-ol. Traditional synthetic routes to enantiopure chlorohydrins often rely on metal-based catalysts and volatile organic solvents, which can pose environmental and economic challenges. acs.orgnih.gov Future research will prioritize the development of green and sustainable alternatives.

A significant area of focus is the use of biocatalysis. Enzymatic methods, such as the stereoselective reduction of prochiral α-chloroketones using alcohol dehydrogenases (ADHs), offer a promising green alternative. researchgate.net These reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental footprint. nih.gov The development of robust multi-enzymatic cascade reactions, which can perform several transformations in a single pot, is a particularly attractive avenue. acs.orgnih.gov These cascades can improve efficiency by minimizing intermediate purification steps and waste generation.

Key research objectives in this area include:

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes with enhanced activity, stability, and specificity for the synthesis of this compound and related chlorohydrins.

Process Optimization: Developing optimized reaction conditions for biocatalytic processes to achieve high conversions and enantioselectivities on an industrial scale.

Use of Renewable Resources: Exploring the use of renewable feedstocks and green solvents to further enhance the sustainability of the synthetic process. mdpi.com

| Green Synthesis Approach | Key Advantages | Representative Biocatalyst Class |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, aqueous media | Alcohol Dehydrogenases (ADHs) |

| Enzymatic Kinetic Resolution | Separation of racemic mixtures to yield enantiopure products | Lipases |

| Multi-Enzyme Cascades | Increased efficiency, reduced waste, one-pot synthesis | Ene-reductases and ADHs |

Exploration of Unconventional Reactivity and Novel Transformations

While this compound is a well-established precursor for compounds like epoxides and amino alcohols, there remains significant potential to uncover new and unconventional reaction pathways. acs.org Future research will likely focus on expanding the synthetic utility of this chiral building block by exploring novel transformations that go beyond its classical reactivity.

One area of interest is the development of catalytic methods that enable new bond formations at the chlorinated carbon center. This could involve, for example, cross-coupling reactions that are currently challenging to perform on this type of substrate. The vicinal arrangement of the hydroxyl and chloro groups could also be exploited in novel ways to direct the stereochemical outcome of reactions at remote positions in the molecule.

Potential areas for exploration include:

Catalytic C-C and C-X Bond Formation: Developing new catalytic systems for cross-coupling reactions to introduce a wider range of functional groups.

Stereodivergent Synthesis: Designing reactions that can selectively lead to different stereoisomers of a product from the same this compound starting material.

Domino and Cascade Reactions: Creating novel cascade reactions that leverage the inherent reactivity of the chlorohydrin moiety to rapidly build molecular complexity.

Advanced Computational Modeling for Mechanism Discovery and Reaction Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis for elucidating reaction mechanisms and predicting chemical reactivity and selectivity. rsc.orgrsc.org In the context of this compound, advanced computational modeling will play a crucial role in understanding the origins of stereoselectivity in its synthesis and reactions.

Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of enzymatic and metal-catalyzed reactions, providing insights into the factors that control enantioselectivity. researchgate.net This knowledge can then be used to rationally design more efficient and selective catalysts. acs.org Computational methods can also be employed to predict the reactivity of this compound in novel transformations, thereby guiding experimental efforts.

Future computational studies will likely focus on:

In Silico Catalyst Design: Using computational screening to identify promising new catalysts for the enantioselective synthesis of this compound. beilstein-journals.orgmdpi.com

Mechanism Elucidation: Modeling complex reaction pathways to gain a deeper understanding of the factors controlling reactivity and selectivity.

Predictive Modeling: Developing accurate computational models to predict the outcome of new reactions involving this compound and its derivatives.

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, prediction of stereoselectivity. researchgate.net |

| Molecular Dynamics (MD) | Simulation of enzyme-substrate interactions, understanding solvent effects. researchgate.net |

| Quantum-Guided Molecular Mechanics (Q2MM) | Rapid calculation of catalyst performance for virtual screening. acs.org |

Development of High-Throughput Screening for Enantioselective Processes

The discovery of new and improved catalysts for the synthesis of enantiopure compounds like this compound often relies on the screening of large libraries of potential candidates. pnas.org High-throughput screening (HTS) techniques are essential for rapidly evaluating the performance of these catalysts in terms of both activity and enantioselectivity. nih.gov

Future research will focus on developing more efficient and sensitive HTS methods for enantioselective reactions. This may involve the use of chiroptical methods, such as circular dichroism, or mass spectrometry-based approaches that allow for the rapid analysis of multiple reactions in parallel. mpg.denih.gov The integration of robotics and automation will further accelerate the screening process, enabling the evaluation of thousands of catalysts in a short period.

Key developments in this area will include:

Miniaturization and Automation: Developing miniaturized reaction platforms and automated workflows to increase screening throughput.

Sensitive Analytical Techniques: Implementing highly sensitive analytical methods for the rapid and accurate determination of enantiomeric excess. nih.gov

Data Analysis and Management: Utilizing advanced data analysis tools to efficiently process and interpret the large datasets generated from HTS experiments.

Design of Analogs with Tailored Stereochemical Properties for Specific Synthetic Objectives

The structural and stereochemical properties of this compound make it a versatile chiral building block. However, for certain synthetic applications, it may be desirable to have access to analogs with modified structures and tailored stereochemical properties. Future research will focus on the rational design and synthesis of such analogs to meet specific synthetic challenges.

This could involve, for example, the introduction of additional functional groups or the modification of the carbon skeleton to create new chiral building blocks with unique reactivity. nih.gov The principles of asymmetric catalysis and stereocontrolled synthesis will be crucial in preparing these analogs with high optical purity. nih.gov The ultimate goal is to expand the toolbox of chiral building blocks available to synthetic chemists, enabling the efficient construction of a wider range of complex molecules. mdpi.com

Research in this area will aim to:

Develop Novel Synthetic Routes: Devising efficient and stereoselective synthetic routes to a diverse range of this compound analogs.

Explore Structure-Activity Relationships: Investigating how modifications to the structure of the building block influence its reactivity and the properties of the final products.

Application in Target-Oriented Synthesis: Utilizing these tailored analogs in the synthesis of complex natural products and pharmaceutically active compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2S)-2-Chlorobutan-1-ol to ensure high enantiomeric purity?

- Methodological Answer : Utilize asymmetric catalysis or chiral auxiliaries during synthesis. Monitor reaction progress via chiral HPLC to confirm stereochemical integrity . For intermediates, employ polarimetry or circular dichroism (CD) spectroscopy to validate optical activity. Ensure inert reaction conditions (e.g., nitrogen atmosphere) to prevent racemization, as chlorinated alcohols are sensitive to hydrolysis and oxidation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine -NMR and -NMR to identify proton environments and carbon frameworks, focusing on the chiral center at C2. Infrared (IR) spectroscopy can confirm hydroxyl (O-H stretch ~3200–3600 cm) and C-Cl (550–850 cm) functional groups. For absolute configuration, X-ray crystallography or electronic CD (ECD) paired with computational modeling (e.g., DFT) is recommended .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Store in airtight, amber-glass containers under inert gas (argon) at 2–8°C to minimize degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify impurities. Degradation pathways (e.g., hydrolysis to butanediol) can be tracked via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data for this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Systematically vary solvents (polar aprotic vs. protic), temperature, and leaving-group activators (e.g., AgNO) to isolate competing mechanisms (S1 vs. S2). Use isotopic labeling (e.g., ) and kinetic isotope effects (KIE) to distinguish transition states. Cross-reference with computational simulations (e.g., Gaussian) to validate experimental rate constants .

Q. How can enantiomeric excess (ee) of this compound be quantified with high precision in complex mixtures?

- Methodological Answer : Implement chiral stationary phase GC or HPLC coupled with mass spectrometry. For trace analysis, derivatize with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via -NMR to exploit diastereomeric splitting. Validate results using enantioselective enzymatic assays (e.g., lipase-mediated hydrolysis) .

Q. What experimental designs mitigate confounding variables in studying this compound’s adsorption on indoor surfaces?

- Methodological Answer : Use controlled-environment chambers to simulate humidity, temperature, and surface materials (e.g., glass, PVC). Quantify adsorption via quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). Triangulate data with molecular dynamics (MD) simulations to account for surface heterogeneity .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Document all parameters (catalyst loading, solvent purity, stirring rate) using FAIR data principles. Share raw spectral data (NMR, IR) in open repositories. Provide step-by-step video protocols for critical steps (e.g., quenching reactions), as recommended by CONSORT-EHEALTH guidelines .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing conflicting thermodynamic data for this compound’s phase transitions?

- Methodological Answer : Apply multivariate regression to isolate variables (e.g., impurities, heating rates) affecting DSC/TGA results. Use Bayesian statistics to quantify uncertainty in enthalpy measurements. Cross-validate with ab initio calculations (e.g., COSMO-RS) for theoretical phase diagrams .

Q. How do stereoelectronic effects influence the reactivity of this compound in comparison to its enantiomer?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to compare HOMO/LUMO interactions in enantiomers. Experimental validation via kinetic studies under varying electrophilic conditions (e.g., Grignard reactions) can highlight stereoelectronic disparities. Synchrotron-based X-ray absorption spectroscopy (XAS) may reveal orbital orientation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.